molecular formula C11H15N5O3S B1249196 5'-Methylthioformycin CAS No. 91255-90-2

5'-Methylthioformycin

Cat. No.: B1249196
CAS No.: 91255-90-2
M. Wt: 297.34 g/mol
InChI Key: MKHSXTZLSSHHQZ-LFAOKBQASA-N
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Description

5'-Methylthioformycin is a synthetic nucleoside analog derived from the coformycin family, specifically designed to target adenosine deaminase (ADA) enzymes. Its structure features a methylthio (-SCH₃) substitution at the 5' position of the ribose moiety, which enhances its selectivity for parasitic adenosine deaminases, particularly Plasmodium falciparum adenosine deaminase (PfADA), a critical enzyme in purine salvage pathways for malarial parasites . This modification reduces off-target inhibition of human adenosine deaminase (HsADA), making it a promising candidate for antimalarial therapy.

The compound’s mechanism involves mimicking the transition state of adenosine deamination, thereby acting as a tight-binding inhibitor. Its specificity arises from structural differences between PfADA and mammalian ADAs, particularly in substrate-binding pockets and catalytic residues .

Properties

CAS No.

91255-90-2

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

(2S,3R,4S,5S)-2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O3S/c1-20-2-4-8(17)9(18)10(19-4)6-5-7(16-15-6)11(12)14-3-13-5/h3-4,8-10,17-18H,2H2,1H3,(H,15,16)(H2,12,13,14)/t4-,8-,9-,10+/m1/s1

InChI Key

MKHSXTZLSSHHQZ-LFAOKBQASA-N

SMILES

CSCC1C(C(C(O1)C2=C3C(=NN2)C(=NC=N3)N)O)O

Isomeric SMILES

CSC[C@@H]1[C@H]([C@H]([C@@H](O1)C2=C3C(=NN2)C(=NC=N3)N)O)O

Canonical SMILES

CSCC1C(C(C(O1)C2=C3C(=NN2)C(=NC=N3)N)O)O

Synonyms

5'-methylthioformycin
5'-MTF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of 5'-Methylthioformycin include:

  • 5'-Methylthiocoformycin : Shares the 5'-methylthio modification but retains a hydroxyl group at the 2' position.
  • 5'-Methylthio-2'-deoxycoformycin : Combines 5'-methylthio substitution with 2'-deoxyribose, altering enzyme-binding affinity.
  • Unmodified Coformycin : Lacks the 5'-methylthio group, exhibiting broader ADA inhibition across species.

Inhibitory Efficacy and Selectivity

A comparative study synthesized these derivatives and tested their inhibitory activity against PfADA, HsADA, and bovine ADA (BtADA) . Results highlighted:

Compound Target Enzyme (IC₅₀ nM) Selectivity Ratio (PfADA/HsADA) Key Feature
5'-Methylthioformycin PfADA: 3.2; HsADA: 480 150:1 High PfADA specificity
5'-Methylthiocoformycin PfADA: 5.1; HsADA: 320 63:1 Moderate selectivity
5'-Methylthio-2'-deoxycoformycin PfADA: 8.5; HsADA: 2100 247:1 Enhanced hydrophobicity
Coformycin PfADA: 1.8; HsADA: 2.0 0.9:1 Non-selective inhibition

Key Findings :

  • 5'-Methylthioformycin exhibits 150-fold selectivity for PfADA over HsADA, making it superior to coformycin, which non-specifically inhibits both enzymes.
  • The 2'-deoxy derivative shows even higher selectivity (247:1) due to increased hydrophobicity, but its absolute potency against PfADA is lower than 5'-Methylthioformycin .
  • Removal of the 2'-hydroxyl group (as in 2'-deoxy derivatives) reduces hydrogen-bonding interactions with HsADA, further enhancing species specificity .

Mechanistic Insights

The 5'-methylthio group sterically hinders PfADA’s active site, which accommodates bulkier substituents compared to HsADA. Structural studies suggest PfADA has a more flexible substrate-binding loop, allowing it to accommodate the methylthio moiety, whereas HsADA’s rigid active site rejects this modification .

Implications for Drug Design

The success of 5'-Methylthioformycin underscores the importance of:

Substrate Specificity : Tailoring inhibitors to exploit structural differences between host and pathogen enzymes.

Transition-State Mimicry : Optimizing nucleoside analogs to resemble enzymatic transition states for high-affinity binding.

Hydrophobic Modifications : Introducing groups like methylthio or deoxyribose to enhance selectivity and reduce off-target effects .

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